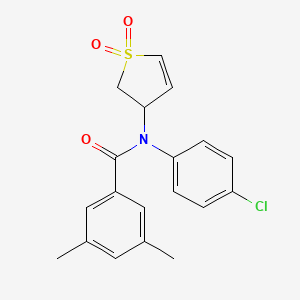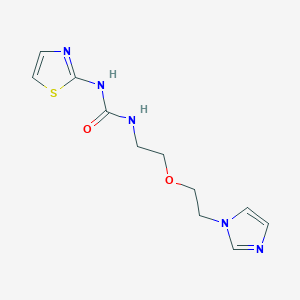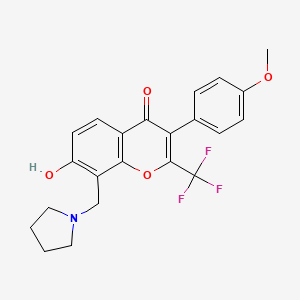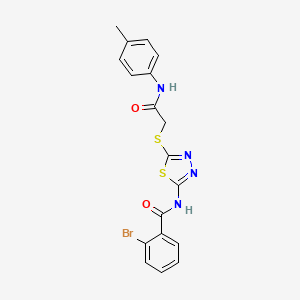![molecular formula C25H17N5O2S B2507291 (Z)-5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-2-(2-methylfuran-3-yl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one CAS No. 956792-34-0](/img/no-structure.png)
(Z)-5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-2-(2-methylfuran-3-yl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(Z)-5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-2-(2-methylfuran-3-yl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a useful research compound. Its molecular formula is C25H17N5O2S and its molecular weight is 451.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Insights
Synthesis and Structural Characterization of Thiazoles The compound (Z)-5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-2-(2-methylfuran-3-yl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one, due to its complex structure, has drawn interest in the field of synthetic chemistry. The synthesis and structural characterization of related thiazole compounds have been investigated, providing insights into their molecular conformation and crystal structure. One study focused on synthesizing and characterizing 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole and its isostructural counterparts, highlighting their planar structure apart from the fluorophenyl groups and providing valuable data for molecular modeling (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).
Antimicrobial Applications Several derivatives of the compound have been explored for their antimicrobial properties. For instance, thiazolyl-pyrazolyl-1,2,3-triazole and bis-pyrazolyl-1,2,3-triazole derivatives exhibited promising activity against M. Tuberculosis H37Ra and various pathogenic bacteria, suggesting potential applications in treating bacterial infections (Jagadale et al., 2020).
Cytotoxic Activity and Molecular Docking Studies The compound's derivatives have also been synthesized and investigated for cytotoxic activity against cancer cell lines. A study synthesized novel (Z)-5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-3-((1-substituted phenyl-1H-1,2,3-triazol-4-yl)methyl)thiazolidine-2,4-dione derivatives and screened them against the human breast cancer cell line (MCF-7). The derivatives showed promising cytotoxic activity, with some exhibiting IC50 values even better than the standard drug cisplatin. Additionally, molecular docking studies provided insights into the possible mode of action, highlighting the compound's potential as a cytotoxic agent (Subhashini et al., 2020).
Properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for (Z)-5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-2-(2-methylfuran-3-yl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves the condensation of 2-(2-methylfuran-3-yl)thiazol-4-amine with 1,3-diphenyl-1H-pyrazole-4-carbaldehyde followed by cyclization with triethyl orthoformate and ammonium acetate to form the desired product." "Starting Materials": [ "2-(2-methylfuran-3-yl)thiazol-4-amine", "1,3-diphenyl-1H-pyrazole-4-carbaldehyde", "triethyl orthoformate", "ammonium acetate" ], "Reaction": [ "Step 1: Condensation of 2-(2-methylfuran-3-yl)thiazol-4-amine with 1,3-diphenyl-1H-pyrazole-4-carbaldehyde in the presence of a base such as potassium carbonate or sodium hydride to form (Z)-5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-2-(2-methylfuran-3-yl)thiazol-4-amine.", "Step 2: Cyclization of (Z)-5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-2-(2-methylfuran-3-yl)thiazol-4-amine with triethyl orthoformate and ammonium acetate in the presence of a catalyst such as p-toluenesulfonic acid to form (Z)-5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-2-(2-methylfuran-3-yl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one." ] } | |
CAS No. |
956792-34-0 |
Molecular Formula |
C25H17N5O2S |
Molecular Weight |
451.5 |
IUPAC Name |
(5Z)-5-[(1,3-diphenylpyrazol-4-yl)methylidene]-2-(2-methylfuran-3-yl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C25H17N5O2S/c1-16-20(12-13-32-16)23-26-25-30(28-23)24(31)21(33-25)14-18-15-29(19-10-6-3-7-11-19)27-22(18)17-8-4-2-5-9-17/h2-15H,1H3/b21-14- |
InChI Key |
WIUYQHXEDKVTMI-STZFKDTASA-N |
SMILES |
CC1=C(C=CO1)C2=NN3C(=O)C(=CC4=CN(N=C4C5=CC=CC=C5)C6=CC=CC=C6)SC3=N2 |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-benzyl-N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide](/img/structure/B2507210.png)





![Ethyl 4-(2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2507218.png)
![N-(6,7,8,9-Tetrahydro-5H-tetrazolo[1,5-a]azepin-7-yl)prop-2-enamide](/img/structure/B2507219.png)


![2-((1R,2S,4S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)phenol](/img/structure/B2507227.png)


